molecular formula C9H9NO2 B1465917 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde CAS No. 527681-61-4

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Cat. No. B1465917
CAS RN: 527681-61-4
M. Wt: 163.17 g/mol
InChI Key: DSOLBHZRAGNEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C9H9NO2 . It is a heterocyclic compound and is used as a building block in chemical synthesis . The compound is typically sold in solid form .


Molecular Structure Analysis

The molecular weight of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is 163.17 . The compound’s structure includes a pyrano[2,3-c]pyridine ring, which is a fused ring system containing a pyran ring and a pyridine ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.8±28.0 °C at 760 mmHg, and a flash point of 127.8±24.0 °C . It has a molar refractivity of 44.9±0.3 cm3, and a molar volume of 132.2±3.0 cm3 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Oxygen-Containing Heterocycles

The compound serves as a precursor in the synthesis of various oxygen-containing heterocycles. These heterocycles are significant due to their presence in numerous natural products and pharmaceuticals. For instance, the inverse electron demand hetero Diels-Alder reaction utilizes compounds like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde to create complex molecular structures with high diastereo- and enantioselectivity .

Catalyst in Multicomponent Reactions

This compound is used in multicomponent reactions (MCRs) which are pivotal in combinatorial chemistry. MCRs allow for the efficient synthesis of complex molecules, demonstrating atom economy and effectiveness. The compound, when used as a catalyst, can lead to the formation of dihydropyrano[2,3-c]pyrazoles, which have applications in medicinal and pharmaceutical chemistry .

Organic Synthesis and Functionalization

In organic synthesis, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is employed to introduce oxygen heterocycles into molecular frameworks. This is crucial for the functionalization of molecules, which can lead to the development of new drugs and materials .

Development of Anticancer Agents

Research has indicated that derivatives of this compound have been evaluated for their efficacy in inhibiting cell proliferation in various human cancer cell lines. This suggests potential applications in the development of novel anticancer agents .

Photochemical Synthesis Applications

The compound is involved in photochemical synthesis processes. It can react under the influence of visible light to form radical intermediates, which are essential for the construction of complex molecules. This method is particularly valuable as it can provide a green chemistry approach to synthesis .

Synthesis of Fluorinated Compounds

Fluorinated compounds have wide-ranging applications in medicinal chemistry due to their unique properties. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde can be used in reactions to synthesize gem-difluorobishomoallylic alcohols and 6-fluoro-3,4-dihydro-2H-pyrans, which are valuable in drug design and development .

Safety and Hazards

When handling 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, it is advised to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, as should the formation of dust and aerosols .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOLBHZRAGNEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216551
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

CAS RN

527681-61-4
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527681-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.25 g of (3,4-dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methanol in 7.5 mL of chloroform, 0.66 g of manganese dioxide was added, and the mixture was heated under reflux while stirring for 4 hours 50 minutes. The reaction mixture was cooled to room temperature, the insoluble substance was then filtered off, and the solvent was distilled off under reduced pressure to obtain 0.24 g of 3,4-dihydro-2H-pyrano(2,3-c)pyridine-6-carbaldehyde as a light yellow oily substance.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (300 g, 1.0 eq), DCM (1.5 L) and dimethyl sulfoxide (216 mL, 2.05 eq) were added with stirring to a vessel maintained at ˜0 to 5° C. Triethylamine (858 mL, 4.1 eq) followed by solid pyridine sulphur trioxide (474 g, 2.0 eq) were slowly added to the mixture while maintaining the mixture temperature at ˜0 to 7° C. The mixture was stirred at ˜0 to 7° C. for ˜5 to 8 h then quenched with aqueous 5 wt % NaHCO3 solution (3 L) to form a biphasic mixture. The layers were separated and the aqueous layer was extracted with DCM (0.9 L). The combined organic layers were washed with aqueous 5 wt % citric acid (3.0 L) and brine (300 mL), dried over anhydrous sodium sulfate and filtered to provide the title compound in DCM solution. 1H NMR (300 MHz, CDCl3) δ ppm 9.94 (s, 1H), 8.21-8.32 (m, 1H), 7.72 (s, 1H), 4.25-4.40 (m, 2H), 2.85 (t, J=6.50 Hz, 2H), 1.97-2.19 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
858 mL
Type
reactant
Reaction Step Two
Quantity
474 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 3
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Reactant of Route 6
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.